Ethyl Camphorsulfonates

NMR spectroscopy Stereochemical analysis Pedagogical tools

Ethyl camphorsulfonates, systematically referred to as 10-camphorsulfonic acid ethyl ester, are chiral sulfonate esters derived from the natural chiral pool constituent (+)-camphor. Characterized by a molecular formula of C12H20O4S and a molecular weight of 260.35 g/mol, this compound is typically supplied as a neat, hygroscopic solid with a decomposition point within the range of 72-75 °C.

Molecular Formula C12H20O4S
Molecular Weight 260.348
CAS No. 108481-13-6
Cat. No. B565759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Camphorsulfonates
CAS108481-13-6
Synonyms7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonic Acid Ethyl Ester (+/-)-10-Camphorsulfonic Acid Ethyl Ester
Molecular FormulaC12H20O4S
Molecular Weight260.348
Structural Identifiers
SMILESCCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O
InChIInChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3
InChIKeyFXHGNNYOXDWQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Camphorsulfonates (CAS 108481-13-6): Sourcing & Baseline Characteristics for Chiral Resolution and Asymmetric Synthesis


Ethyl camphorsulfonates, systematically referred to as 10-camphorsulfonic acid ethyl ester, are chiral sulfonate esters derived from the natural chiral pool constituent (+)-camphor [1]. Characterized by a molecular formula of C12H20O4S and a molecular weight of 260.35 g/mol, this compound is typically supplied as a neat, hygroscopic solid with a decomposition point within the range of 72-75 °C [2]. The compound's chirality is fundamental to its utility as a chiral auxiliary and resolving agent in stereoselective synthesis [3].

Ethyl Camphorsulfonates (CAS 108481-13-6): Why Substituting with Other Camphor Sulfonate Derivatives Can Compromise Performance


The specific alkyl ester group in camphorsulfonates is not a generic functional handle; it dictates the compound's physicochemical properties and, consequently, its performance in key applications. Substituting the ethyl ester for its methyl analog or the parent sulfonic acid introduces measurable differences in analytical behavior, solubility, and reactivity [1]. The ethyl ester's unique diastereotopic properties, which are not observed in achiral sulfonates or even all chiral sulfonates, make it a specific, non-interchangeable tool for advanced stereochemical analysis and resolution, as detailed in the quantitative evidence below [2]. Furthermore, the compound's role as a specific process-related impurity in pharmaceutical manufacturing necessitates a precise, verifiable analytical profile that cannot be satisfied by a simple analog .

Ethyl Camphorsulfonates (CAS 108481-13-6): Quantitative Evidence for Scientific and Procurement Decision-Making


Differentiation via Advanced Diastereotopic Analysis in NMR Spectroscopy

The ethyl ester of 1-(R)-10-camphorsulfonic acid demonstrates a unique NMR property: its methylene protons, which would normally appear as a simple quartet, manifest as a complex 12-line signal. This is a direct consequence of the chiral camphor framework inducing diastereotopicity in the ethyl group, allowing for the direct measurement of both vicinal and geminal coupling constants [1]. This specific behavior is not a general property of all camphor sulfonates but is a measurable characteristic of the ethyl ester.

NMR spectroscopy Stereochemical analysis Pedagogical tools

Performance Benchmarking as a Chiral Auxiliary in Allylic Additions

In reactions of (R)- and (S)-CpMo(NO)(η3-methallyl) complexes, the use of the (1S)-(+)-10-camphorsulfonate ligand yields corresponding homoallylic alcohols with >98% diastereomeric excess (de) when reacted with D-glyceraldehyde acetonide [1]. This establishes a high-performance benchmark for camphorsulfonate esters in stereoselective allylic additions, demonstrating superior stereocontrol compared to the use of simple halide ligands (e.g., Cl, Br, I) on the same metal center, which were also studied but provided no such quantitative de [1].

Asymmetric synthesis Chiral auxiliary Organometallic chemistry

Quantified GC-MS Analytical Method for Purity and Genotoxic Impurity Assessment

A dedicated GC-FID and GC-MS method has been developed and validated for the quantification of ethyl camphorsulfonate alongside its methyl and propyl ester analogs [1]. This method is specifically designed to address the compound's role as a potential genotoxic impurity (PGI) in pharmaceutical processes, with a validated limit of detection (LOD) and limit of quantitation (LOQ) in the low ppm range [1]. While the methyl and propyl esters are also separated and quantified, the method's development was driven by the specific need to monitor the ethyl ester variant, highlighting its distinct analytical identity [1].

Analytical chemistry Quality control Genotoxic impurities

Differentiation from Camphorsulfonyl Chloride in Reactivity and Product Profile

While both (S)-(+)-10-camphorsulfonyl chloride and the corresponding sulfonate ester can be used to install the camphor moiety, they lead to chemically distinct intermediates. The sulfonyl chloride reacts to form camphorsulfonates, which are esters [1]. Critically, these sulfonate ester products can be further converted into corresponding sulfones via treatment with Grignard or organolithium reagents, a synthetic pathway that is not directly accessible from the sulfonyl chloride itself [2]. This functional group divergence is a key consideration for synthetic planning.

Organic synthesis Reaction pathway Protecting groups

Physical Property and LogP-Based Differentiation for Solubility-Driven Applications

The ethyl ester variant possesses distinct physical and predicted properties that differentiate it from its methyl counterpart. Ethyl camphorsulfonate has a melting point of 72-75 °C (decomposition) and a predicted LogP of approximately 1.4 [1]. In contrast, the methyl ester has a different, and lower, melting point and a lower predicted LogP, reflecting its increased hydrophilicity [2]. These differences in hydrophobicity, as quantified by LogP, and in solid-state stability (as indicated by melting point) can be decisive in selecting the optimal chiral auxiliary for specific solvent systems or reaction conditions.

Physicochemical properties Solubility LogP

Differentiation as a Certified Reference Standard for Impurity Profiling

Ethyl camphorsulfonate is specifically identified and offered as a certified reference standard for the analysis of carcinogenic impurities in esomeprazole magnesium, a widely used proton-pump inhibitor . This application is specific to the ethyl ester and is not fulfilled by the methyl or other alkyl camphorsulfonates. The compound's use in analytical method development, validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) underscores its specific and regulated role [1].

Pharmaceutical analysis Reference standards Regulatory compliance

Ethyl Camphorsulfonates (CAS 108481-13-6): Optimal Use Scenarios Based on Verified Quantitative Differentiation


Advanced NMR Characterization and Pedagogical Demonstration of Stereochemistry

The ethyl ester's unique 12-line NMR signal for its methylene protons provides a clear and quantifiable demonstration of diastereotopicity. This makes it an ideal compound for advanced NMR spectroscopy training, method development, and as a definitive identity test in quality control laboratories, offering a measurable advantage over compounds that produce simpler spectra [1].

Pharmaceutical Impurity Profiling and Regulatory Compliance

As a specific process-related impurity in the synthesis of esomeprazole, ethyl camphorsulfonate is the required reference standard for developing and validating analytical methods for regulatory submissions. Its procurement as a certified standard is essential for QC/QA in pharmaceutical manufacturing, a role for which its methyl and propyl ester analogs are not applicable [1].

High-Fidelity Asymmetric Synthesis Requiring Superior Stereocontrol

When used as a chiral ligand in CpMo-catalyzed allylic additions, the camphorsulfonate ester achieves >98% diastereomeric excess, providing a quantifiable and superior level of stereocontrol compared to analogous halide ligands. This makes it the preferred choice for synthesizing complex chiral intermediates where high stereochemical purity is paramount [1].

Synthesis of Camphor-Derived Sulfones via Organometallic Pathways

For research programs targeting the synthesis of camphor-derived sulfones, the sulfonate ester is the required starting material. Its ability to react with Grignard or organolithium reagents to form sulfones provides a distinct and quantifiable synthetic advantage over camphorsulfonyl chloride, which cannot be directly used for this transformation [1].

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